molecular formula C16H13ClN4O B2997922 N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1185090-29-2

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

Cat. No. B2997922
M. Wt: 312.76
InChI Key: ANHOHQKNLGJEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and the appropriate amines were dissolved in isopropanol, and concentrated HCl was added. The mixtures were refluxed for 12–48 hours, allowed to reach room temperature, and water was added to precipitate out the products .

Scientific Research Applications

Corrosion Inhibition

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has structural similarities to pyrimidinic Schiff bases that have demonstrated efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds show significant corrosion inhibition efficiency, attributed to their adsorption on the metal surface, which forms a protective barrier against corrosive agents. This suggests potential applications of related compounds in protecting metal surfaces in industrial settings (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).

Synthesis of Novel Compounds

Research into the synthesis of novel N-arylpyrimidin-2-amine derivatives, including those related to N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride, has been conducted to explore their potential applications. These derivatives have been synthesized under optimized conditions and evaluated for their biological activities, indicating the broad potential of such compounds in drug development and other areas of chemistry (El-Deeb, Ryu, & Lee, 2008).

Medicinal Chemistry

Compounds structurally related to N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride have been investigated for their role in medicinal chemistry. For example, derivatives of pyrimidin-2-amine have been evaluated as histone deacetylase inhibitors, demonstrating significant antitumor activity and highlighting their potential in cancer therapy (Zhou et al., 2008). Additionally, the exploration of such compounds in the synthesis of heterocyclic compounds suggests their utility in creating novel therapeutics with a range of biological activities.

Future Directions

The future directions for “N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new derivatives with improved potency and acceptable pharmacokinetics for in vivo evaluation . Additionally, further investigations could be conducted on the most potent derivatives to understand their effects on cell cycle progression and apoptosis induction .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O.ClH/c1-2-6-13-12(5-1)14-15(21-13)16(20-10-19-14)18-9-11-4-3-7-17-8-11;/h1-8,10H,9H2,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHOHQKNLGJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC4=CN=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride

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